![molecular formula C18H16N2O2S B2636866 2-(4-methoxyphenyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,3,4-oxadiazole CAS No. 477857-33-3](/img/structure/B2636866.png)
2-(4-methoxyphenyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(4-methoxyphenyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,3,4-oxadiazole” is a derivative of 1,3,4-oxadiazole, a heterocyclic compound containing one oxygen and two nitrogen atoms in a five-membered ring . The structure of this compound includes a methoxyphenyl group, a phenylpropenyl group, and a sulfanyl group attached to the oxadiazole ring .
Scientific Research Applications
Antibacterial Activity
Research has identified the synthesis and evaluation of novel (4-Methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-Oxadiazoles, highlighting their potential antibacterial activity. These compounds were synthesized and tested for their effectiveness against bacteria, demonstrating a promising avenue for developing new antibacterial agents (А. А. Aghekyan et al., 2020).
Pharmacological Evaluation
Another study focused on the computational and pharmacological evaluation of heterocyclic 1,3,4-oxadiazole and pyrazoles novel derivatives. This research investigated their potential for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. The study provided valuable insights into the pharmacological potentials of these compounds, which could lead to the development of new therapeutic agents (M. Faheem, 2018).
Corrosion Inhibition
The corrosion inhibition properties of 1,3,4-oxadiazole derivatives have also been explored, with specific focus on their application as corrosion inhibitors for mild steel in sulfuric acid media. This research suggests the potential of these compounds to protect industrial materials from corrosion, providing a cost-effective solution for extending the lifespan of metal structures and components (M. Bouklah et al., 2006).
Enzymatic Activity Influence
Furthermore, studies have been conducted on the synthesis, characterization, and the effect of bis-1,3,4-oxadiazole rings containing glycine moiety on the activity of some transferase enzymes. This research sheds light on how these compounds can influence the activities of specific enzymes, offering insights into their potential therapeutic applications (I. H. Tomi et al., 2010).
Anticancer Potentials
Additionally, the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines has been explored for their anticancer properties. This study highlights the ongoing efforts to develop new anticancer agents by leveraging the pharmacological activities of 1,3,4-oxadiazole derivatives and their effect on cancer cell lines, demonstrating the potential of these compounds in cancer therapy (K. Redda & Madhavi Gangapuram, 2007).
Future Directions
The future directions for research on “2-(4-methoxyphenyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,3,4-oxadiazole” could include further exploration of its synthesis methods, structural analysis, chemical reactivity, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields such as medicinal chemistry, material science, and high-energy molecules could be investigated .
properties
IUPAC Name |
2-(4-methoxyphenyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-21-16-11-9-15(10-12-16)17-19-20-18(22-17)23-13-5-8-14-6-3-2-4-7-14/h2-12H,13H2,1H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMCHKHIMXKHOJ-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)SCC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)SC/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,3,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

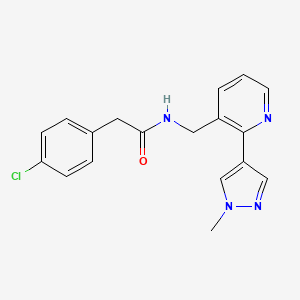
![N-(2-ethoxyphenyl)-4-ethyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2636785.png)
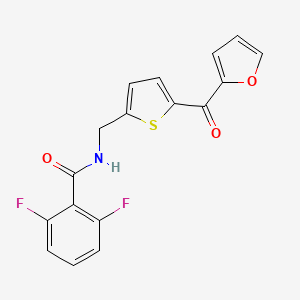
![N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide](/img/structure/B2636788.png)
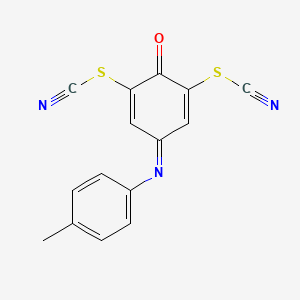
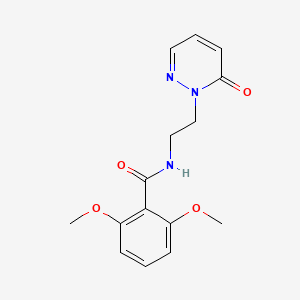
![[1-(2-Fluorophenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2636791.png)
![3,4,5-trimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2636793.png)
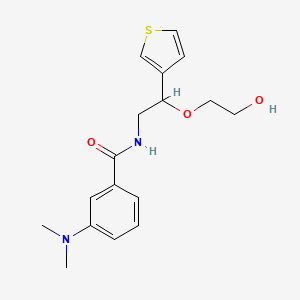
![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2636795.png)
![2-Cyclobutyl[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B2636796.png)
![1'-(Tert-butoxycarbonyl)spiro[cyclohexane-1,3'-indoline]-4-carboxylic acid](/img/structure/B2636800.png)

![2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2636805.png)